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The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1),

has been a focal point in the quest for novel therapeutics for type 2 diabetes mellitus.[1][2][3][4]

[5] Activation of GPR40 in pancreatic β-cells by medium and long-chain fatty acids potentiates

glucose-stimulated insulin secretion (GSIS), making it an attractive target for developing drugs

that can manage hyperglycemia with a reduced risk of hypoglycemia.[1][3][4] This guide

provides a detailed comparison of two notable GPR40 agonists, Fasiglifam (TAK-875) and

AMG 837, summarizing their mechanisms of action, and presenting available experimental

data to inform future research and development in this area.

Mechanism of Action and Signaling Pathway
Both Fasiglifam and AMG 837 exert their effects by activating GPR40, which is predominantly

coupled to the Gαq signaling pathway.[2][6][7] Upon agonist binding, Gαq activates

phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the

release of calcium (Ca2+) from the endoplasmic reticulum, increasing intracellular calcium

concentrations.[1][3] Elevated intracellular calcium is a primary trigger for the exocytosis of

insulin-containing granules from pancreatic β-cells.[3]

Fasiglifam has been characterized as an "ago-allosteric modulator," meaning it binds to a site

on the GPR40 receptor distinct from the endogenous fatty acid binding site and acts

cooperatively with free fatty acids to enhance insulin secretion.[8][9] It exhibits partial agonist
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activity on its own but demonstrates positive cooperativity with endogenous ligands.[8][9] In

contrast, AMG 837 is described as a potent partial agonist of the GPR40 receptor.[10][11][12]
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Caption: GPR40 signaling pathway activated by agonists.

Comparative In Vitro and In Vivo Data
The following table summarizes the available quantitative data for Fasiglifam and AMG 837

from various preclinical studies.
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Parameter
Fasiglifam (TAK-
875)

AMG 837 Reference

In Vitro Potency

(EC50)

Intracellular IP

Production (CHO-

hGPR40 cells)

72 nM

7.8 ± 1.2 nM (Inositol

phosphate

accumulation)

[10][13]

Intracellular Ca²⁺

Mobilization

Concentration-

dependent increase

(3-30 µM)

22.6 ± 1.8 nM (mouse

GPR40), 31.7 ± 1.8

nM (rat GPR40)

[10][13]

In Vivo Efficacy

Plasma Insulin Levels

(ZDF rats)

Increased at 10 mg/kg

(p.o.)

Increased glucose-

stimulated insulin

secretion

[10][13]

Glucose Tolerance
Improved in diabetic

rats

Improved in normal

and Zucker fatty rats
[10][11][13]

Clinical Development

Status

Terminated in Phase

III trials due to liver

safety concerns

Investigated in

preclinical and early

clinical development

[5][14][15][16]

Experimental Protocols
In Vitro Intracellular IP Production Assay (for Fasiglifam)

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-

hGPR40).

Method: Cells are incubated with varying concentrations of the test compound (Fasiglifam,

0.01-10 µM). The production of intracellular inositol phosphate (IP) is measured as an

indicator of GPR40 activation.

Data Analysis: A concentration-response curve is generated to determine the EC50 value,

which represents the concentration of the agonist that produces 50% of the maximal
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response.[13]

In Vitro Calcium Flux Assay (for AMG 837)
Method: Changes in intracellular calcium were measured using a Ca2+ sensitive

bioluminescent aequorin reporter in cell lines stably or transiently expressing GPR40.

Procedure: Cells were incubated with the test compound (AMG 837), and the resulting

luminescence, indicative of intracellular calcium levels, was measured.

Data Analysis: The EC50 value was determined from the dose-response curve of the

agonist-stimulated calcium flux.[10][12]

In Vivo Glucose Tolerance Test (for AMG 837)
Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.

Procedure: Animals were administered AMG 837 orally. After a set period, a glucose

challenge was administered. Blood samples were collected at various time points to

measure plasma glucose and insulin levels.

Outcome Measures: The effect of the compound on glucose excursions and glucose-

stimulated insulin secretion was evaluated.[10][11][12]

Discussion and Conclusion
Both Fasiglifam and AMG 837 demonstrated potent agonistic activity at the GPR40 receptor

and showed efficacy in improving glycemic control in preclinical models. Fasiglifam
progressed to late-stage clinical trials but was ultimately discontinued due to concerns about

liver toxicity.[5][14][15][16] This highlights a significant challenge in the development of GPR40

agonists, where achieving a favorable safety profile, particularly concerning hepatotoxicity, is

paramount.

AMG 837 also showed promising preclinical activity, effectively stimulating insulin secretion in a

glucose-dependent manner.[10][11][12] The data suggests that AMG 837 is a potent partial

agonist of GPR40.[10][11]
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The divergent clinical fates of these two compounds underscore the complexities of translating

preclinical efficacy into safe and effective therapies. For researchers in this field, the

comparison of Fasiglifam and AMG 837 provides valuable insights. Future GPR40 agonist

development will need to focus on chemical scaffolds that minimize off-target effects and

potential liver liabilities while retaining potent and selective on-target activity. A thorough

understanding of the structure-activity relationships and potential toxicophores is critical for the

design of next-generation GPR40 agonists with an improved therapeutic window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spandidos-publications.com [spandidos-publications.com]

2. diabetesjournals.org [diabetesjournals.org]

3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

4. benchchem.com [benchchem.com]

5. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor
γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC
[pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. go.drugbank.com [go.drugbank.com]

9. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of
FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

10. journals.plos.org [journals.plos.org]

11. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers
glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers
Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1672068?utm_src=pdf-body
https://www.benchchem.com/product/b1672068?utm_src=pdf-custom-synthesis
https://www.spandidos-publications.com/10.3892/ijmm.2012.1142
https://diabetesjournals.org/care/article/36/Supplement_2/S175/30386/Activation-of-GPR40-as-a-Therapeutic-Target-for
https://synapse.patsnap.com/article/what-are-gpr40-agonists-and-how-do-they-work
https://www.benchchem.com/pdf/Xelaglifam_vs_Other_GPR40_Agonists_A_Comparative_Review_for_Advancing_Type_2_Diabetes_Drug_Discovery.pdf
https://pubmed.ncbi.nlm.nih.gov/26648068/
https://pubmed.ncbi.nlm.nih.gov/26648068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4528122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4528122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4528122/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00892
https://go.drugbank.com/articles/A61963
https://pmc.ncbi.nlm.nih.gov/articles/PMC3794927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3794927/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://pubmed.ncbi.nlm.nih.gov/22087278/
https://pubmed.ncbi.nlm.nih.gov/22087278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. medchemexpress.com [medchemexpress.com]

14. diabetesjournals.org [diabetesjournals.org]

15. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in
Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a
randomized, double-blind, placebo-controlled, phase III trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to GPR40 Agonists: Fasiglifam
vs. AMG 837]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672068#fasiglifam-versus-other-gpr40-agonists-
like-amg-837]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.medchemexpress.com/TAK-875.html
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://pubmed.ncbi.nlm.nih.gov/25787200/
https://pubmed.ncbi.nlm.nih.gov/25787200/
https://pubmed.ncbi.nlm.nih.gov/25787200/
https://pubmed.ncbi.nlm.nih.gov/25787200/
https://www.researchgate.net/publication/323462979_Liver_Safety_of_Fasiglifam_TAK-875_in_Patients_with_Type_2_Diabetes_Review_of_the_Global_Clinical_Trial_Experience
https://www.benchchem.com/product/b1672068#fasiglifam-versus-other-gpr40-agonists-like-amg-837
https://www.benchchem.com/product/b1672068#fasiglifam-versus-other-gpr40-agonists-like-amg-837
https://www.benchchem.com/product/b1672068#fasiglifam-versus-other-gpr40-agonists-like-amg-837
https://www.benchchem.com/product/b1672068#fasiglifam-versus-other-gpr40-agonists-like-amg-837
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672068?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

